Renese

Vue d'ensemble

Description

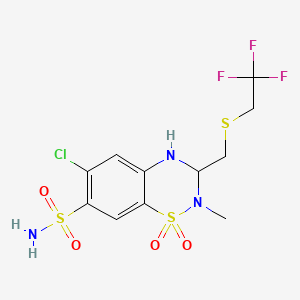

Polythiazide is a thiazide diuretic used in the management of hypertension and treatment of edema . It is a small molecule with actions and uses similar to those of hydrochlorothiazide .

Synthesis Analysis

A recent study published in Nature by Fan et al. identified the structure of human NCC alone and in complex with a thiazide diuretic using cryo-electron microscopy . The study provides a major step toward better understanding the NCC biology and mechanism of action of thiazide diuretics .

Molecular Structure Analysis

The sodium-chloride cotransporter (NCC) is a protein dimer central to sodium handling by the kidney and is the target of an important class of drug for high blood pressure called thiazide diuretics . Structures of human NCC with and without a bound thiazide diuretic provide insights into NCC transport function and drug inhibition .

Chemical Reactions Analysis

As a diuretic, polythiazide inhibits active chloride reabsorption at the early distal tubule via the thiazide-sensitive Na-Cl cotransporter (TSC), resulting in an increase in the excretion of sodium, chloride, and water .

Physical And Chemical Properties Analysis

Polythiazide is a small molecule with an average weight of 439.882 and a chemical formula of C11H13ClF3N3O4S3 . It is a crystalline or white powder .

Applications De Recherche Scientifique

Diurétique dans le traitement de l'hypertension

La polythiazide est un type de diurétique thiazidique, qui est couramment utilisé comme traitement de première intention pour l'hypertension . Elle augmente l'excrétion de sodium par les reins, ce qui peut contribuer à abaisser la pression artérielle .

Inhibition du cotransporteur sodium-chlorure (NCC)

La polythiazide inhibe le cotransporteur sodium-chlorure (NCC), un complexe protéique qui transporte les ions sodium et chlorure à travers la membrane cellulaire . Cette inhibition est cruciale pour son action de diurétique .

Études structurales du NCC

La polythiazide a été utilisée dans des études structurales du NCC. En utilisant la microscopie électronique cryogénique, les chercheurs ont déterminé les structures 3D du NCC humain à la fois à l'état non lié et lorsqu'il est lié à la polythiazide . Cela a permis de mieux comprendre le mécanisme d'inhibition du NCC par les diurétiques thiazidiques .

Comprendre la fonction de transport du NCC

L'étude de l'interaction polythiazide-NCC a permis de comprendre comment le NCC transporte sélectivement le sodium et le chlorure ensemble . Ceci est crucial pour comprendre les principales voies de réabsorption du sodium dans le rein .

Aperçus du mécanisme d'inhibition des médicaments

La polythiazide inhibe le NCC principalement par deux mécanismes : elle entre en compétition avec le chlorure pour le même site de liaison, et elle empêche l'isomérisation du NCC de la conformation orientée vers l'extérieur à la conformation orientée vers l'intérieur, inhibant le cycle de transport du NCC .

Potentiel de développement de nouveaux médicaments

La compréhension approfondie de la structure du NCC et de la façon dont la polythiazide inhibe le NCC pourrait potentiellement contribuer à la conception rationnelle de la prochaine génération d'inhibiteurs du NCC . Ceux-ci pourraient fonctionner comme de meilleurs médicaments pour l'hypertension avec moins d'effets secondaires métaboliques .

Mécanisme D'action

Target of Action

Polythiazide, also known as Renese, primarily targets the thiazide-sensitive sodium-chloride symporter (TSC) located in the early distal tubule of the nephron in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .

Mode of Action

Polythiazide acts by inhibiting the TSC, thereby reducing the active reabsorption of sodium and chloride ions . This inhibition leads to an increase in the excretion of sodium, chloride, and water in the urine . Additionally, polythiazide also inhibits sodium ion transport across the renal tubular epithelium through binding to the thiazide-sensitive sodium-chloride transporter . This results in an increase in potassium excretion via the sodium-potassium exchange mechanism .

Biochemical Pathways

The primary biochemical pathway affected by polythiazide is the sodium-chloride reabsorption pathway in the renal tubules . By inhibiting the TSC, polythiazide disrupts this pathway, leading to increased excretion of sodium, chloride, and water . The downstream effects include a decrease in blood volume and a reduction in blood pressure .

Pharmacokinetics

Polythiazide is well absorbed following oral administration, with diuresis beginning approximately 2 hours later . Peak human plasma concentrations occur about 5 hours after ingestion . Polythiazide is removed slowly thereafter with a plasma elimination half-life of approximately 27 hours . One-fifth of the drug is recovered unchanged in human urine; the remainder is cleared via feces and as metabolites .

Result of Action

The primary result of polythiazide’s action is the increased excretion of sodium, chloride, and water, leading to a diuretic effect . This can help reduce fluid retention (edema) and lower blood pressure . Additionally, the increased potassium excretion can have implications for electrolyte balance .

Action Environment

The action of polythiazide can be influenced by various environmental factors. For instance, the drug should be used with caution in patients with severe renal disease, as thiazides may precipitate azotemia . Furthermore, the effectiveness of polythiazide can be affected by other medications, such as corticosteroids and estrogens, which can alter electrolyte balance .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-chloro-2-methyl-1,1-dioxo-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClF3N3O4S3/c1-18-10(4-23-5-11(13,14)15)17-7-2-6(12)8(24(16,19)20)3-9(7)25(18,21)22/h2-3,10,17H,4-5H2,1H3,(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLWJCABXYDINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N3O4S3 | |

| Record name | POLYTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

346-18-9 | |

| Record name | Polythiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=346-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6025939 | |

| Record name | Polythiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white powder. (NTP, 1992), Solid | |

| Record name | POLYTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Polythiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER & CHLOROFORM; SOL IN METHANOL, ACETONE & DIMETHYLFORMAMIDE, SOL IN AQ SOLN MADE ALKALINE WITH CARBONATES OR HYDROXIDES OF ALKALI METALS, 2.64e-01 g/L | |

| Record name | POLYTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POLYTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polythiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

As a diuretic, polythiazide inhibits active chloride reabsorption at the early distal tubule via the thiazide-sensitive Na-Cl cotransporter (TSC), resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like polythiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of polythiazide may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., DOMINANT ACTION OF THIAZIDES IS TO INCR RENAL EXCRETION OF SODIUM & CHLORIDE & ACCOMPANYING VOL OF WATER. THIS EFFECT IS VIRTUALLY INDEPENDENT OF ACID-BASE BALANCE. /BENZOTHIADIAZIDE DIURETICS/, RENAL ACTIONS OF THIAZIDE DIURETICS DECR EXTRACELLULAR FLUIDS & PLASMA VOL, CARDIAC OUTPUT, & TOTAL EXCHANGEABLE SODIUM IN INDIVIDUALS WITHOUT ANY EVIDENCE OF CARDIAC FAILURE. AT THIS STAGE, SODIUM & WATER DEPLETION APPEARS TO PROVIDE ADEQUATE BASIS FOR ANTIHYPERTENSIVE EFFECT... /BENZOTHIADIAZIDE DIURETICS/, GLOMERULAR FILTRATION RATE MAY BE REDUCED BY THIAZIDES... THIS IS PRESUMABLY RESULT OF DIRECT ACTION ON RENAL VASCULATURE. ...THIAZIDES DECR RENAL EXCRETION OF CALCIUM RELATIVE TO THAT OF SODIUM, SINCE ITS REABSORPTION IS UNAFFECTED IN DISTAL NEPHRON WHEREAS THAT OF SODIUM IS BLOCKED. /BENZOTHIADIAZIDE DIURETICS/, BECAUSE HEMODYNAMIC MEASUREMENTS INDICATE THAT PERIPHERAL VASCULAR RESISTANCE IS DECR BY THIAZIDES, DIRECT ACTION OF THESE DRUGS ON ARTERIOLAR SMOOTH MUSCLE HAS BEEN SUGGESTED. /BENZOTHIADIAZIDE DIURETICS/, For more Mechanism of Action (Complete) data for POLYTHIAZIDE (8 total), please visit the HSDB record page. | |

| Record name | Polythiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POLYTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE, CRYSTALLINE POWDER, CRYSTALS FROM ISOPROPANOL | |

CAS RN |

346-18-9, 96783-10-7 | |

| Record name | POLYTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Polythiazide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000346189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polythiazide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polythiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | polythiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polythiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Polythiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36780APV5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYTHIAZIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWY93BD8RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polythiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

396.5 °F (NTP, 1992), 202.5 °C, 214 °C | |

| Record name | POLYTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Polythiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POLYTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polythiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

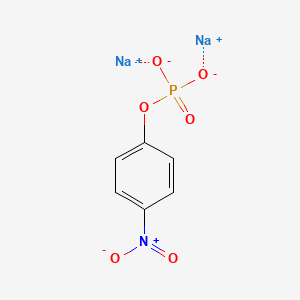

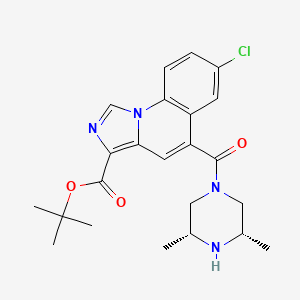

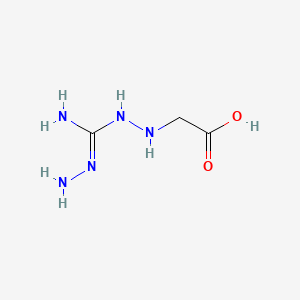

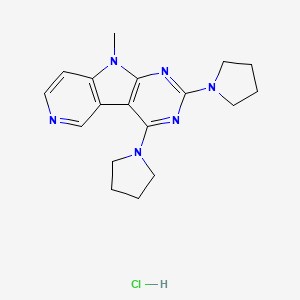

Feasible Synthetic Routes

Q & A

A: Polythiazide, a benzothiadiazine diuretic, primarily acts on the distal convoluted tubule in the kidneys [, ]. It inhibits the sodium-chloride cotransporter (NCC) [, ], which is responsible for reabsorbing sodium and chloride ions from the filtrate back into the bloodstream. By blocking this transporter, Polythiazide increases the excretion of sodium, chloride, and water, leading to a diuretic effect [, , ].

A: While Polythiazide is considered a thiazide-like diuretic, it exhibits a relatively weaker kaliuretic effect compared to other thiazides []. This means it causes a smaller increase in potassium excretion relative to its natriuretic effect [].

A: The antihypertensive activity of Polythiazide is primarily attributed to its diuretic action, which reduces blood volume [, , ]. Additionally, prolonged treatment with Polythiazide has been shown to decrease peripheral resistance, further contributing to blood pressure reduction [].

ANone: The molecular formula of Polythiazide is C11H13ClF3N3O4S3, and its molecular weight is 439.9 g/mol.

A: Research suggests that Polythiazide is a highly potent diuretic, considerably more potent than Chlorothiazide []. Studies in rats indicate that Polythiazide's natriuretic effect is ten times greater than Trichlormethiazide []. This difference in potency can be attributed to structural variations within the benzothiadiazine class, affecting their interaction with the NCC target.

A: Yes, studies have shown that formulating Polythiazide with powdered solutions in polyethylene glycol 400, along with excipients like microcrystalline cellulose and silica, significantly improves its dissolution rate compared to conventional tablet formulations [].

A: Polythiazide is known for its prolonged duration of action, lasting up to 24-36 hours [, ]. This extended duration is attributed to its pharmacokinetic properties, including a long elimination half-life of approximately 25.7 hours [].

A: Following oral administration, Polythiazide is absorbed into the bloodstream []. It has a mean absorption half-life of 1.2 hours []. Around 25% of the drug is excreted unchanged in the urine, while the remaining portion undergoes metabolism [].

A: Yes, Polythiazide exhibits a high degree of binding to plasma proteins []. This binding contributes to its lower renal clearance compared to other benzothiadiazines [].

A: Yes, numerous clinical studies have demonstrated the effectiveness of Polythiazide in lowering blood pressure in hypertensive patients [, , , , , ]. These studies involved both monotherapy with Polythiazide and combination therapies with other antihypertensive agents like Prazosin.

A: While the provided research doesn't elaborate on specific toxicological studies, one study in rats noted a decrease in serum potassium levels in animals receiving Polythiazide in their diet []. This finding highlights the potential for electrolyte imbalances with Polythiazide treatment, a common concern with diuretic therapy.

A: Several analytical methods have been developed and validated for the quantification of Polythiazide. These include: * High-performance liquid chromatography (HPLC): HPLC methods, often coupled with UV detection, have been widely used for the analysis of Polythiazide in pharmaceutical formulations and biological samples [, , , , ]. * Gas chromatography-mass spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity for the detection of Polythiazide and its metabolites in urine samples []. * Spectrophotometry: Spectrophotometric methods, utilizing reagents like 3-methyl-2-benzothiazolinone hydrazone (MBTH), have also been explored for the determination of Polythiazide in dosage forms [].

A: Yes, the formulation of Polythiazide tablets significantly impacts its dissolution rate. Tablets prepared with powdered solutions of Polythiazide in polyethylene glycol 400, along with excipients, exhibit a faster dissolution rate compared to commercially available formulations [].

ANone: Yes, several other thiazide and thiazide-like diuretics are available, including Hydrochlorothiazide, Chlorthalidone, and Indapamide. The choice of diuretic depends on various factors such as the patient's specific condition, desired duration of action, and potential side effects.

A: Several studies directly compared the efficacy and tolerability of Polythiazide with other diuretics: * A study found no significant difference in weight loss between Polythiazide and Hydrochlorothiazide in patients with congestive heart failure, despite Polythiazide's longer duration of action []. * Another study indicated that Polythiazide's diuretic effect was comparable to sodium meralluride, a mercurial diuretic, in patients with edema []. * Research on exchangeable sodium levels in patients with edema found no significant difference in the diuretic effect of Polythiazide and Quinethazone [].

A: Polythiazide was introduced in the early 1960s as a potent, long-acting diuretic and antihypertensive agent [, , ]. Its development stemmed from the search for more potent and longer-lasting alternatives to Chlorothiazide, the first clinically used thiazide diuretic.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-(1-furo[2,3-c]pyridin-5-yl-ethylsulfanyl)-pyrimidin-4-ylamine](/img/structure/B1678926.png)

![N-[(E)-(5-Methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide](/img/structure/B1678932.png)